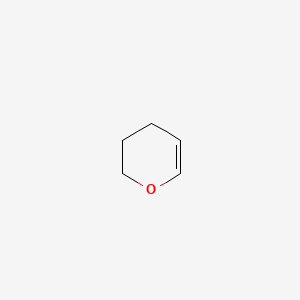

3,4-Dihydro-2H-pyran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C5H8O. It is a colorless liquid with a boiling point of 86°C and a density of 0.922 g/mL . This compound is widely used in organic synthesis, particularly as a protecting group for alcohols.

Synthetic Routes and Reaction Conditions:

Olefin Metathesis/Double Bond Migration: This method involves the use of first and second-generation Grubbs’ catalysts to catalyze the double bond migration of allyl ethers to cyclic enol ethers.

Molecular Iodine Catalysis: Molecular iodine catalyzes the synthesis of substituted pyrans and furans under solvent-free conditions at ambient temperature.

Titanocene-Catalyzed Reductive Domino Reaction: This method provides gem-difluorobishomoallylic alcohols starting from trifluoromethyl-substituted alkenes and epoxides.

Industrial Production Methods: this compound is industrially produced by the dehydration of tetrahydrofurfuryl alcohol over alumina at temperatures ranging from 300 to 400°C .

Types of Reactions:

Reduction: It can be reduced to form tetrahydropyran.

Substitution: This compound can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular iodine and other halogens.

Reduction: Sodium borohydride (NaBH4) and other hydride sources are commonly used.

Substitution: Acid catalysts such as p-toluenesulfonic acid are frequently employed.

Major Products:

Tetrahydropyran: Formed through reduction reactions.

Tetrahydropyranylated Products: Formed through substitution reactions with alcohols.

Wissenschaftliche Forschungsanwendungen

3,4-Dihydro-2H-pyran is extensively used in scientific research due to its versatility:

Chemistry: It serves as a protecting group for alcohols, allowing for selective reactions in complex organic syntheses.

Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Industry: It finds applications in the polymer industry, particularly in the polymerization reactions.

Wirkmechanismus

The primary mechanism of action of 3,4-Dihydro-2H-pyran involves its ability to form stable tetrahydropyranyl ethers with alcohols. This protects the alcohol group from various reactions, allowing for selective transformations in multi-step syntheses . The formation and cleavage of these ethers are typically catalyzed by acids, such as p-toluenesulfonic acid .

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydro-4H-pyran: This isomer has a methylene group separating the double bond and oxygen.

Tetrahydropyran: A fully saturated analog of 3,4-Dihydro-2H-pyran.

Uniqueness: this compound is unique due to its ability to form stable protecting groups for alcohols, which are resistant to bases and Grignard reagents but can be easily removed by mild acids . This makes it particularly valuable in complex organic syntheses where selective protection and deprotection of functional groups are required.

Analyse Chemischer Reaktionen

Protection and Deprotection of Alcohols

DHP reacts with alcohols to form tetrahydropyranyl (THP) ethers, a widely used protecting group. The reaction proceeds under mild acidic conditions (e.g., pyridinium p-toluenesulfonate) and is reversible via acidic hydrolysis, yielding 5-hydroxypentanal as a byproduct .

Example Reaction:

ROH+DHPacidRO-THPH3O+ROH+HO(CH2)4CHO

This method is favored for its simplicity and compatibility with diverse functional groups .

Hetero-Diels–Alder Reactions

DHP serves as a diene or dienophile in cycloadditions, enabling access to complex heterocycles:

-

With α,β-unsaturated carbonyl compounds : Reactions with N-vinyl-2-oxazolidinone yield cis- and trans-4-aryl-3,4-dihydro-2H-pyrans (3a–e ) in 37–65% yield, with cis isomers predominating (diastereoselectivity up to 85:15) .

-

Asymmetric catalysis : Bis(oxazoline)-Cu(II) complexes facilitate enantioselective inverse electron-demand cycloadditions with α,β-unsaturated acyl phosphonates, achieving >90% enantiomeric excess (ee) .

Key Data Table:

| Substrate | Product | Yield (%) | Diastereoselectivity (cis:trans) |

|---|---|---|---|

| 3-Aryl-2-propenenitriles | 4-Aryl-3,4-dihydro-2H-pyrans | 37–65 | 85:15 to 75:25 |

Multicomponent Reactions

DHP participates in four-component reactions with arylamines, acetylenedicarboxylate, and aldehydes. The choice of cyclic 1,3-diketone dictates product selectivity:

-

With 1,3-dimethylbarbituric acids : Forms 2H-pyrano[2,3-d]pyrimidine-2,4(3H)-diones (5a–c ) via Michael addition of enamino esters .

-

Mechanistic insight : The reaction involves in situ formation of enamino esters, which undergo cyclization to yield pyran or pyridinone derivatives .

Quasi-Hydrolysis of Cyano Groups

Treatment of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in acidic media yields 3,4-dihydro-2H-pyran-4-carboxamides (2 ) with exceptional diastereoselectivity (single diastereomer formed) .

Conditions and Yields:

| Acid | Co-Solvent | Temperature | Time (min) | Yield (%) |

|---|---|---|---|---|

| HCl (15% aq) | iPrOH | 80°C | 5 | 71 |

| CF3COOH (dry) | – | rt | 10 | 69 |

The reaction proceeds via cascade mechanisms involving ketonitrile intermediates .

Reaction with Oxalyl Chloride

DHP reacts with oxalyl chloride under varying conditions to produce:

-

Keto esters (e.g., ethyl 3-oxo-3,4-dihydro-2H-pyran-5-carboxylate) .

-

Bicyclic acetals with a vinyl chloride moiety, confirmed by X-ray crystallography .

Oxidation and Functionalization

DHP derivatives are oxidized to aldehydes for pharmaceutical applications. For example, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde (7 ) is synthesized via enzymatic resolution and oxidation:

Oxidation Conditions Comparison:

| Entry | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| 1 | (COCl)2, DMSO | CH2Cl2 | 30 |

| 7 | BAIB/TEMPO | CH2Cl2 | 54 |

The aldehyde 7 is coupled with 2-hydrazino-NECA to form potent adenosine A2A/A3 receptor agonists (Ki = 3.76–4.51 nM) .

Eigenschaften

CAS-Nummer |

25512-65-6 |

|---|---|

Molekularformel |

C10H16O2 |

Molekulargewicht |

168.23 g/mol |

IUPAC-Name |

3,4-dihydro-2H-pyran;3,6-dihydro-2H-pyran |

InChI |

InChI=1S/2C5H8O/c2*1-2-4-6-5-3-1/h2,4H,1,3,5H2;1-2H,3-5H2 |

InChI-Schlüssel |

YOMXAHRCWPEIIK-UHFFFAOYSA-N |

SMILES |

C1CC=COC1 |

Kanonische SMILES |

C1CC=COC1.C1COCC=C1 |

Siedepunkt |

86.0 °C |

Flammpunkt |

0 °F (NFPA, 2010) |

melting_point |

-70.0 °C |

Physikalische Beschreibung |

Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.